molecular formula C25H24N4O5S B11009305 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B11009305
M. Wt: 492.5 g/mol
InChI Key: USJMFNRAAVHRJK-UHFFFAOYSA-N
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Description

“4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide” is a synthetic organic compound that belongs to the class of isoindoloquinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, which includes a quinazolinone core and a thiazole moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoloquinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the Thiazole Moiety: This step may involve the use of thiazole derivatives and coupling agents.

    Formation of the Butanamide Linkage: Amide bond formation using butanoic acid derivatives and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the quinazolinone core can yield dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives and reduced amides.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to their unique structure.

    Probes: Used as molecular probes in biochemical assays.

Medicine

    Anticancer Agents: Potential use in cancer therapy due to their ability to interact with DNA or proteins.

    Antimicrobial Agents: Possible applications as antibiotics or antifungal agents.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Pharmaceuticals: As a lead compound for drug development.

Mechanism of Action

The mechanism of action of “4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide” likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure suggests it may:

    Inhibit Enzymes: By binding to the active site and blocking substrate access.

    Interact with DNA: Through intercalation or groove binding, affecting DNA replication and transcription.

    Modulate Receptors: By binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoindoloquinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Thiazole-Containing Compounds: Molecules with thiazole moieties that exhibit similar biological activities.

Uniqueness

    Structural Complexity: The combination of isoindoloquinazolinone and thiazole moieties makes it unique.

    Biological Activity: Its potential to interact with multiple molecular targets sets it apart from simpler analogs.

Properties

Molecular Formula

C25H24N4O5S

Molecular Weight

492.5 g/mol

IUPAC Name

4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C25H24N4O5S/c1-14-13-35-25(26-14)27-19(30)9-6-12-28-22-16-10-11-18(33-2)21(34-3)20(16)24(32)29(22)17-8-5-4-7-15(17)23(28)31/h4-5,7-8,10-11,13,22H,6,9,12H2,1-3H3,(H,26,27,30)

InChI Key

USJMFNRAAVHRJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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